molecular formula C12H10F2O5 B3338061 Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate CAS No. 832741-03-4

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Cat. No.: B3338061
CAS No.: 832741-03-4
M. Wt: 272.2 g/mol
InChI Key: PMKCCHJPKIEDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H10F2O5 and a molecular weight of 272.20 g/mol, this compound serves as a versatile organic building block in medicinal chemistry . Compounds featuring the 2,4-dioxobutanoate scaffold are of significant interest in pharmaceutical research, particularly in the investigation of novel treatments for metabolic diseases. Patents highlight the relevance of similar dioxobutanoate derivatives in developing therapies for conditions such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) . The difluoromethoxy substituent on the phenyl ring can enhance the molecule's metabolic stability and influence its physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound to synthesize and explore more complex heterocyclic systems, such as thiazolidine and thiazolidinone derivatives, which are known to possess a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The product requires cold-chain transportation and should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-3-2-4-8(5-7)19-12(13)14/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCCHJPKIEDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220626
Record name Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-03-4
Record name Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(difluoromethoxy)-α,γ-dioxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(3-(difluoromethoxy)phenyl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Coupling with dioxobutanoate: The difluoromethoxyphenyl intermediate is then coupled with a dioxobutanoate moiety through esterification or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Biological Research

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways involving difluoromethoxy-containing substrates. Its unique structure allows for the exploration of enzyme specificity and activity modulation, which can provide insights into biochemical processes.

Medicinal Chemistry

The compound is being investigated for its potential in drug development. Its structural characteristics suggest that it may enhance pharmacokinetic and pharmacodynamic profiles of therapeutic agents. For instance, studies have demonstrated its ability to stabilize protein-protein interactions (PPIs), which is crucial for developing new therapeutic strategies targeting various diseases.

Case Study : In a study published in December 2022, this compound was evaluated for its efficacy in stabilizing the 14-3-3/GR protein complex. The compound exhibited weak stabilization but highlighted the potential for modifications to improve activity .

Industrial Applications

The stability and reactivity of this compound make it valuable in the development of agrochemicals and specialty chemicals. Its antimicrobial properties suggest potential uses as a pesticide or herbicide, contributing to agricultural innovation.

Comparison with Similar Compounds

Substituent Effects

  • Halogen Type: The target compound’s difluoromethoxy group (-OCF₂H) balances electronegativity and metabolic stability compared to chlorinated derivatives (e.g., ST-9250, QC-9739).
  • Position of Substituents : The meta position of the difluoromethoxy group in the target compound contrasts with ortho/para chlorine placements in dichlorophenyl analogues. This positioning influences electronic effects (e.g., resonance stabilization) and steric interactions .
  • Ester Chain : Methyl esters (target, ST-9250) are generally less soluble than ethyl variants (), but they may exhibit faster metabolic clearance.

Research Findings and Hypotheses

Biological Activity

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS No. 832741-03-4) is a compound with significant potential in biological research and pharmaceutical applications. Its unique structure, featuring a difluoromethoxy group and a dioxobutanoate moiety, contributes to its diverse biological activities, including enzyme interactions, metabolic pathway modulation, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀O₅F
  • Molecular Weight : 272.202 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's binding affinity to proteins or enzymes, potentially leading to inhibition or activation of various biological processes. This property makes it a candidate for drug development, particularly in improving pharmacokinetic and pharmacodynamic profiles.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Enzyme Inhibition Studies :
    • In vitro studies demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. The mechanism involves competitive inhibition where the compound mimics the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction.
  • Antimicrobial Activity :
    • Compounds structurally related to this compound have been tested against various bacterial strains. For instance, a study found that certain dioxobutanoate derivatives exhibited moderate antibacterial activity against Gram-positive bacteria .
  • Antitumor Activity :
    • A related study focused on dioxobutanoate derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compounds were evaluated against several human cancer cell lines, revealing IC50 values indicating significant cytotoxicity at micromolar concentrations .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
Enzyme InhibitionCompetitive inhibition of enzymes
Antimicrobial ActivityModerate activity against bacteria
Antitumor PotentialCytotoxicity in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, Friedel-Crafts acylation could introduce the difluoromethoxy-phenyl group to a diketobutanoate precursor. Evidence from structurally similar compounds (e.g., Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) suggests that yield optimization depends on catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity (anhydrous dichloromethane or THF), and temperature control (0–25°C). Excess methylating agents (e.g., methyl iodide) may improve esterification efficiency, but side reactions like over-alkylation require monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak (expected m/z ~284.06 for C₁₂H₁₀F₂O₅). ¹H and ¹³C NMR should resolve the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~120–125 ppm for CF₂ in ¹³C). IR spectroscopy identifies carbonyl stretches (ν ~1740 cm⁻¹ for ester; ν ~1700 cm⁻¹ for ketone). Purity (>95%) is validated via reverse-phase HPLC using a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies in buffers (pH 2–12) show degradation above pH 9, likely due to ester hydrolysis. Long-term storage recommendations include inert atmospheres (N₂/Ar) at –20°C, with desiccants to prevent moisture-induced decomposition .

Advanced Research Questions

Q. What role does the difluoromethoxy substituent play in modulating the compound’s electronic properties and biological activity?

  • Methodological Answer : The difluoromethoxy group (–OCF₂H) enhances metabolic stability compared to methoxy (–OCH₃) by resisting cytochrome P450-mediated oxidation. Computational studies (DFT) reveal its electron-withdrawing nature, which polarizes the aromatic ring and alters binding affinity to targets like enzymes or receptors. Comparative assays with analogs (e.g., Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) demonstrate reduced IC₅₀ values in kinase inhibition assays, suggesting fluorine’s role in improving target selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or impurities. Rigorous batch-to-batch characterization (e.g., LC-MS for byproducts like hydrolyzed diketones) is critical. Meta-analyses of dose-response curves (e.g., Hill slopes) and independent validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) can clarify mechanisms. Evidence from fluorophenyl analogs highlights the need to control for off-target effects via counter-screening .

Q. What strategies are effective in analyzing metabolic byproducts of this compound in in vitro hepatocyte models?

  • Methodological Answer : Hepatocyte incubations (human or rat) with LC-MS/MS detection identify phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronidation of the ester moiety). Stable isotope labeling (¹³C-methyl group) differentiates endogenous compounds. Fragmentation patterns (MS²) distinguish positional isomers, while H/D exchange experiments confirm oxidation sites. Comparative studies with deuterated analogs (e.g., –OCF₂D) assess metabolic soft spots .

Q. What computational tools are suitable for predicting the compound’s binding modes to pharmacological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) with homology-modeled proteins (e.g., COX-2 or PDE4) identifies key interactions (H-bonding with ketone oxygen, hydrophobic contacts with difluoromethoxy). MD simulations (AMBER, GROMACS) assess binding stability over 100 ns trajectories. QSAR models trained on fluorinated analogs predict logP and pKa, guiding derivative design for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.